molecular formula C10H19ClN2O2 B12282460 (1R,4R)-rel-tert-butyl 2,5-Diazabicyclo[2.2.1]heptane-2-carboxylate hcl

(1R,4R)-rel-tert-butyl 2,5-Diazabicyclo[2.2.1]heptane-2-carboxylate hcl

Cat. No.: B12282460
M. Wt: 234.72 g/mol
InChI Key: XFBFNTNDFXDYEC-UHFFFAOYSA-N
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Description

(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride is a heterocyclic organic compound with the molecular formula C10H19ClN2O2 . It is known for its unique bicyclic structure, which includes a diazabicycloheptane core. This compound is often used in various chemical and pharmaceutical research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride typically involves the reaction of tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride is used in several scientific research fields:

Mechanism of Action

The mechanism of action of (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
  • 2,5-Diazabicyclo[2.2.1]heptane-2-carboxylic acid, 1,1-dimethylethyl ester
  • (1R,4R)-2-Boc-2,5-diazabicyclo[2.2.1]heptane-HCl

Uniqueness

(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of the tert-butyl group, which imparts distinct chemical and physical properties. These features make it particularly useful in certain synthetic and research applications .

Properties

Molecular Formula

C10H19ClN2O2

Molecular Weight

234.72 g/mol

IUPAC Name

tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride

InChI

InChI=1S/C10H18N2O2.ClH/c1-10(2,3)14-9(13)12-6-7-4-8(12)5-11-7;/h7-8,11H,4-6H2,1-3H3;1H

InChI Key

XFBFNTNDFXDYEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CN2.Cl

Origin of Product

United States

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